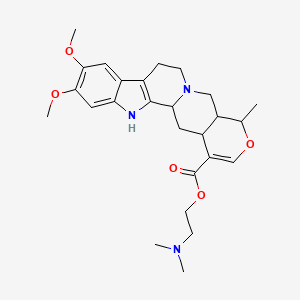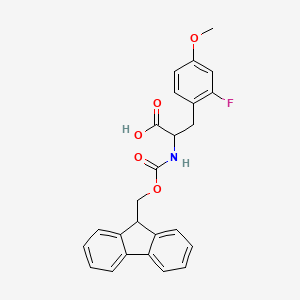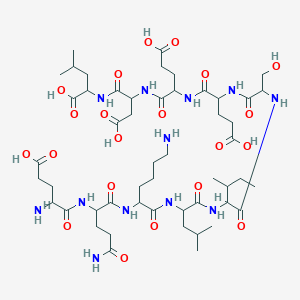
Sodium 1-(2-hydroxyethyl)-5-oxopyrrolidine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Natrium-1-(2-Hydroxyethyl)-5-oxopyrrolidin-3-carboxylat ist eine chemische Verbindung mit einer einzigartigen Struktur, die einen Pyrrolidinring, eine Hydroxyethylgruppe und eine Carboxylatgruppe umfasst.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Natrium-1-(2-Hydroxyethyl)-5-oxopyrrolidin-3-carboxylat beinhaltet typischerweise die Reaktion von 1-(2-Hydroxyethyl)pyrrolidin-3-carbonsäure mit Natriumhydroxid. Die Reaktion wird unter kontrollierten Bedingungen durchgeführt, um die Bildung des gewünschten Produkts zu gewährleisten. Die Reaktion kann wie folgt dargestellt werden:
1-(2-Hydroxyethyl)pyrrolidin-3-carbonsäure+NaOH→Natrium 1-(2-Hydroxyethyl)-5-oxopyrrolidin-3-carboxylat+H2O
Industrielle Produktionsmethoden
In industriellen Umgebungen kann die Produktion von Natrium-1-(2-Hydroxyethyl)-5-oxopyrrolidin-3-carboxylat die großtechnische Synthese unter Verwendung automatisierter Reaktoren umfassen. Die Reaktionsbedingungen wie Temperatur, Druck und pH-Wert werden sorgfältig überwacht und gesteuert, um die Ausbeute und Reinheit zu optimieren. Die Verwendung von hochreinen Reagenzien und Lösungsmitteln ist unerlässlich, um die Qualität des Endprodukts zu gewährleisten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Natrium-1-(2-Hydroxyethyl)-5-oxopyrrolidin-3-carboxylat kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Hydroxyethylgruppe kann zu einer Carbonylgruppe oxidiert werden.
Reduktion: Die Carboxylatgruppe kann zu einem Alkohol reduziert werden.
Substitution: Die Hydroxyethylgruppe kann durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat (KMnO₄) oder Chromtrioxid (CrO₃) können unter sauren oder basischen Bedingungen verwendet werden.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) oder Natriumborhydrid (NaBH₄) werden typischerweise verwendet.
Substitution: Verschiedene Nukleophile können verwendet werden, um die Hydroxyethylgruppe zu substituieren, abhängig vom gewünschten Produkt.
Hauptprodukte, die gebildet werden
Oxidation: Bildung eines Ketons oder Aldehyds.
Reduktion: Bildung eines Alkohols.
Substitution: Bildung substituierter Pyrrolidinderivate.
Wissenschaftliche Forschungsanwendungen
Natrium-1-(2-Hydroxyethyl)-5-oxopyrrolidin-3-carboxylat hat verschiedene wissenschaftliche Forschungsanwendungen:
Chemie: Als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Für seine potenzielle Rolle in biochemischen Stoffwechselwegen und Interaktionen mit Enzymen untersucht.
Medizin: Für seine potenziellen therapeutischen Wirkungen und als Vorläufer für die Medikamentenentwicklung untersucht.
Industrie: In der Produktion von Spezialchemikalien und -materialien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von Natrium-1-(2-Hydroxyethyl)-5-oxopyrrolidin-3-carboxylat beinhaltet seine Interaktion mit bestimmten molekularen Zielstrukturen und Stoffwechselwegen. Die Hydroxyethylgruppe kann an Wasserstoffbrückenbindungen und anderen Interaktionen mit biologischen Molekülen teilnehmen, während die Carboxylatgruppe mit Metallionen und anderen geladenen Spezies interagieren kann. Diese Interaktionen können die biologische Aktivität der Verbindung und ihre Auswirkungen auf zelluläre Prozesse beeinflussen.
Wissenschaftliche Forschungsanwendungen
Sodium 1-(2-hydroxyethyl)-5-oxopyrrolidine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Sodium 1-(2-hydroxyethyl)-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can participate in hydrogen bonding and other interactions with biological molecules, while the carboxylate group can interact with metal ions and other charged species. These interactions can influence the compound’s biological activity and its effects on cellular processes.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 1-(2-Hydroxyethyl)pyrrolidin-3-carbonsäure
- Natrium-1-(2-Hydroxyethyl)pyrrolidin-3-carboxylat
- 1-(2-Hydroxyethyl)-5-oxopyrrolidin-3-carbonsäure
Einzigartigkeit
Natrium-1-(2-Hydroxyethyl)-5-oxopyrrolidin-3-carboxylat ist einzigartig aufgrund des Vorhandenseins sowohl einer Hydroxyethylgruppe als auch einer Carboxylatgruppe, die unterschiedliche chemische und biologische Eigenschaften verleihen.
Eigenschaften
CAS-Nummer |
85414-23-9 |
|---|---|
Molekularformel |
C7H10NNaO4 |
Molekulargewicht |
195.15 g/mol |
IUPAC-Name |
sodium;1-(2-hydroxyethyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C7H11NO4.Na/c9-2-1-8-4-5(7(11)12)3-6(8)10;/h5,9H,1-4H2,(H,11,12);/q;+1/p-1 |
InChI-Schlüssel |
AHNPSXHWFCFSQG-UHFFFAOYSA-M |
Kanonische SMILES |
C1C(CN(C1=O)CCO)C(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-oxo-N-[(7,14,18-trimethoxy-6,17,21-trimethyl-5,8,16,19-tetraoxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),17-tetraen-10-yl)methyl]propanamide](/img/structure/B12299499.png)


![(4-Hydroxy-3-methyl-10-methylidene-2,9-dioxatricyclo[4.3.1.03,7]decan-8-yl) 3-methylbutanoate](/img/structure/B12299508.png)
![[8-(Hydroxymethyl)-1-methyl-7-methylidene-4-propan-2-yl-6-bicyclo[3.2.1]octanyl]methanol](/img/structure/B12299514.png)
![2-(2-mercapto-1H-benzo[d]imidazol-1-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B12299521.png)
![7,8-Dimethoxy-2-phenyl-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one](/img/structure/B12299527.png)
![Tritetradecyl 2,2',2''-[(butylstannylidyne)tris(thio)]triacetate](/img/structure/B12299531.png)
![2-amino-2-(hydroxymethyl)propane-1,3-diol;2-[[4-[6-[(4-cyano-2-fluorophenyl)methoxy]pyridin-2-yl]piperidin-1-yl]methyl]-3-(oxetan-2-ylmethyl)benzimidazole-5-carboxylic acid](/img/structure/B12299539.png)




